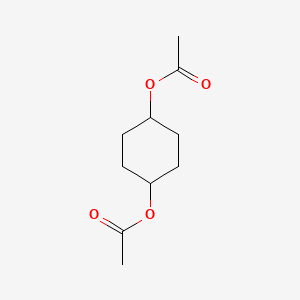
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one is an organic compound with the molecular formula C₁₉H₂₀O₂ and a molecular weight of 280.361 g/mol It is characterized by its oxan-4-one core structure, substituted with two methyl groups at positions 3 and 5, and two phenyl groups at positions 2 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one typically involves the condensation of benzaldehyde with 3-pentanone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxan-4-one ring . The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch or continuous flow reactors
Purification: Crystallization or distillation to obtain the pure compound
Quality Control: Analytical techniques such as HPLC and NMR spectroscopy to ensure product purity and consistency
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-4-one ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to induce or inhibit signaling pathways.
Alter Gene Expression: Influence the expression of genes related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one can be compared with other similar compounds, such as:
3,5-Dimethyl-2,6-diphenylpyran-4-one: Similar structure but with a pyran ring instead of an oxan ring.
3,5-Dimethyl-2,6-diphenylfuran-4-one: Contains a furan ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific oxan-4-one core structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
52186-16-0 |
|---|---|
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
3,5-dimethyl-2,6-diphenyloxan-4-one |
InChI |
InChI=1S/C19H20O2/c1-13-17(20)14(2)19(16-11-7-4-8-12-16)21-18(13)15-9-5-3-6-10-15/h3-14,18-19H,1-2H3 |
Clave InChI |
RNIDGKHRURDCDH-UHFFFAOYSA-N |
SMILES |
CC1C(OC(C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1C(OC(C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
| 52186-16-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3-bromophenyl)methyl]aniline](/img/structure/B1633819.png)









![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B1633847.png)
